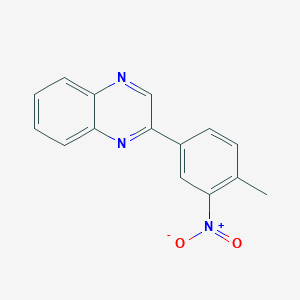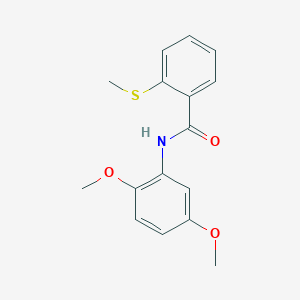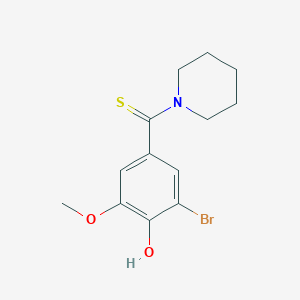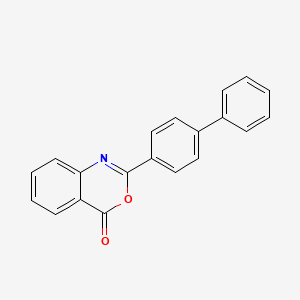
2-(4-methyl-3-nitrophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a yellow crystalline powder with a molecular weight of 262.27 g/mol. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-3-nitrophenyl)quinoxaline involves the interaction of the compound with ROS and NO, leading to the formation of a fluorescent product. This interaction is based on the oxidation of the nitro group in the compound, which results in the formation of a highly fluorescent product.
Biochemical and physiological effects:
2-(4-methyl-3-nitrophenyl)quinoxaline has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methyl-3-nitrophenyl)quinoxaline in lab experiments include its high sensitivity and specificity for ROS and NO detection, as well as its potential as an anti-cancer agent. However, limitations include the potential for toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
For research on 2-(4-methyl-3-nitrophenyl)quinoxaline include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to evaluate its toxicity and safety profiles, as well as to optimize its synthesis and detection methods.
In conclusion, 2-(4-methyl-3-nitrophenyl)quinoxaline is a unique compound with potential applications in various fields of scientific research. Its fluorescent properties and potential as an anti-cancer agent make it a promising candidate for further investigation and development.
Métodos De Síntesis
The synthesis of 2-(4-methyl-3-nitrophenyl)quinoxaline involves the reaction between 4-methyl-3-nitroaniline and ethyl glyoxalate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)quinoxaline has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO). It has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-methyl-3-nitrophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-10-6-7-11(8-15(10)18(19)20)14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBPHDCOJBPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)




![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
